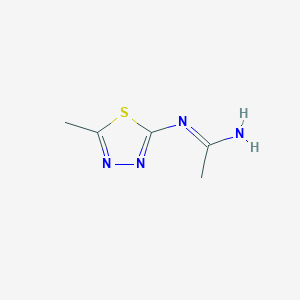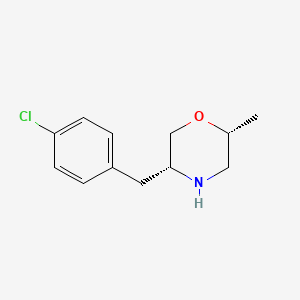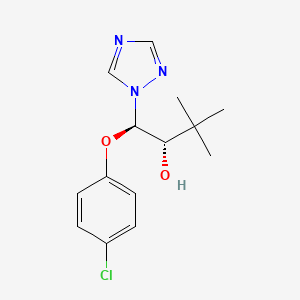
2-Amino-4-(hydroxyamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(hydroxyamino)butanoic acid is an organic compound with the molecular formula C4H10N2O3 It is a non-proteinogenic alpha-amino acid, meaning it is not incorporated into proteins during translation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(hydroxyamino)butanoic acid can be achieved through several methods. One common approach involves the reductive amination of 2-oxo-4-(hydroxy)butanoic acid using engineered glutamate dehydrogenase . This method is highly enantioselective and efficient, with a conversion rate reaching 99% under optimal conditions.
Industrial Production Methods
Industrial production of this compound typically involves biocatalytic processes due to their high specificity and efficiency. The use of genetically engineered microorganisms to produce the necessary enzymes for the synthesis is a common practice. This approach not only ensures high yield but also reduces the environmental impact compared to traditional chemical synthesis methods .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-(hydroxyamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyamino group to a nitroso or nitro group.
Reduction: The compound can be reduced to form 2-amino-4-aminobutanoic acid.
Substitution: The hydroxyamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: 2-Amino-4-aminobutanoic acid.
Substitution: A variety of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(hydroxyamino)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-Amino-4-(hydroxyamino)butanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as an inhibitor or activator of certain metabolic pathways, depending on its concentration and the presence of other compounds. The hydroxyamino group plays a crucial role in its binding affinity and specificity towards its molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-(hydroxymethylphosphinyl)butanoic acid: This compound is similar in structure but contains a phosphinyl group instead of a hydroxyamino group.
2-Amino-4-(trifluoromethoxy)butanoic acid: This analogue contains a trifluoromethoxy group, which imparts different chemical properties.
Uniqueness
2-Amino-4-(hydroxyamino)butanoic acid is unique due to its hydroxyamino group, which provides distinct reactivity and binding properties compared to its analogues. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C4H10N2O3 |
|---|---|
Molekulargewicht |
134.13 g/mol |
IUPAC-Name |
2-amino-4-(hydroxyamino)butanoic acid |
InChI |
InChI=1S/C4H10N2O3/c5-3(4(7)8)1-2-6-9/h3,6,9H,1-2,5H2,(H,7,8) |
InChI-Schlüssel |
VIWSVOOCJXAYRE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNO)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Methylfuro[3,4-d]pyrimidine-5,7-dione](/img/structure/B13109492.png)





